molecular formula C4H10N2O3 B8456394 Methyl n-amino-n-2-hydroxyethylcarbamate

Methyl n-amino-n-2-hydroxyethylcarbamate

Cat. No. B8456394
M. Wt: 134.13 g/mol
InChI Key: KPDMSVSTIVFLOG-UHFFFAOYSA-N
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Patent
US06639070B1

Procedure details

At 22° C., 22.4 g (0.746 mol) of paraformaldehyde were added with stirring, over a period of 2 min to a mixture of 100 g (0.746 mol) of methyl N-amino-N-2-hydroxyethylcarbamate in 1500 ml of methylene chloride. After addition of 8.5 g (0.045 mol) of p-toluenesulfonic acid, the mixture was stirred at 42° C. for 21 h, until the precipitate had dissolved, and was then cooled to 20° C., and magnesium sulfate was added. The mixture was filtered and the filtrate was concentrated under reduced pressure. This gave 111.8 g of the title compound as a colorless resin with a GC purity of 85%, corresponding to a yield of 85.8% of theory.
Quantity
22.4 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
1500 mL
Type
solvent
Reaction Step Two
Quantity
8.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C=O.[NH2:3][N:4]([CH2:9][CH2:10][OH:11])[C:5](=[O:8])[O:6][CH3:7].[C:12]1(C)C=CC(S(O)(=O)=O)=CC=1.S([O-])([O-])(=O)=O.[Mg+2]>C(Cl)Cl>[O:11]1[CH2:10][CH2:9][N:4]([C:5]([O:6][CH3:7])=[O:8])[NH:3][CH2:12]1 |f:3.4|

Inputs

Step One
Name
Quantity
22.4 g
Type
reactant
Smiles
C=O
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
NN(C(OC)=O)CCO
Name
Quantity
1500 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
8.5 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Mg+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
42 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 42° C. for 21 h, until the precipitate
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
had dissolved
TEMPERATURE
Type
TEMPERATURE
Details
was then cooled to 20° C.
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
21 h
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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